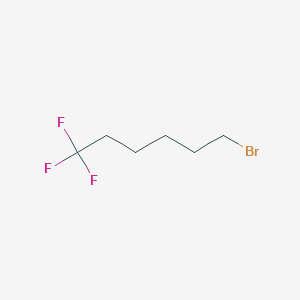

6-Bromo-1,1,1-trifluorohexane

Description

BenchChem offers high-quality 6-Bromo-1,1,1-trifluorohexane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromo-1,1,1-trifluorohexane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-1,1,1-trifluorohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10BrF3/c7-5-3-1-2-4-6(8,9)10/h1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNJBUMYNBDASSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC(F)(F)F)CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10BrF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20551140 | |

| Record name | 6-Bromo-1,1,1-trifluorohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20551140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111670-37-2 | |

| Record name | 6-Bromo-1,1,1-trifluorohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20551140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

6-Bromo-1,1,1-trifluorohexane physical properties

Physical Properties, Synthetic Utility, and Handling Protocols

Executive Summary

6-Bromo-1,1,1-trifluorohexane (CAS: 59463-62-2 / 111670-37-2) is a specialized fluorinated alkyl halide used primarily as a building block in medicinal chemistry and materials science.[1][2][3] It serves as a critical intermediate for introducing the trifluoromethyl (

This guide synthesizes available experimental data with structure-property relationship (SPR) predictions to provide a comprehensive reference for researchers utilizing this compound in nucleophilic substitutions, Grignard formation, and cross-coupling reactions.

Part 1: Molecular Identity & Physicochemical Profile[1][4]

Chemical Identity[1][4][5][6][7]

-

Common Aliases: 1-Bromo-6,6,6-trifluorohexane; (6,6,6-Trifluorohexyl)bromide[1]

-

Molecular Formula:

[1][2]

Physical Properties Data

Note: Due to the specialized nature of this intermediate, certain values are derived from high-fidelity group contribution methods (QSAR) where experimental literature is sparse.

| Property | Value / Range | Note |

| Physical State | Liquid | Colorless to pale yellow oil at RT.[1] |

| Boiling Point | 160–165 °C (760 mmHg) | Predicted based on 1-bromohexane ( |

| Density | Fluorination significantly increases density vs. 1-bromohexane ( | |

| Refractive Index ( | 1.415 – 1.425 | Lower than alkyl analogs due to low polarizability of fluorine. |

| Flash Point | > 60 °C | Classified as Combustible Liquid. |

| Solubility | Immiscible in water.[1][6] | Soluble in THF, Et₂O, DCM, Toluene. |

| LogP | ~3.8 – 4.1 | Highly lipophilic due to the fluoro-alkyl chain.[1] |

Structural Logic & Reactivity (Graphviz)

The molecule possesses two distinct functional ends: the electrophilic alkyl bromide and the chemically inert, lipophilic trifluoromethyl tail.

Figure 1: Structure-Property Map.[1] The

Part 2: Synthetic Utility

Primary Applications

-

Alkylating Agent: Used to attach the 6,6,6-trifluorohexyl chain to nucleophiles (phenols, amines, thiols) via

reactions. -

Organometallic Precursor: Can be converted into a Grignard reagent (

) or Organozinc species for Negishi coupling. -

Medicinal Chemistry: The "Fluoro-Tag" strategy.[1] Replacing a standard hexyl chain with a trifluorohexyl chain often blocks metabolic oxidation at the

-position (omega-oxidation) while maintaining steric fit.[1]

Synthesis Workflow (Alkylation)

The following diagram outlines the standard workflow for utilizing this compound to functionalize a drug scaffold.

Figure 2: General Alkylation Workflow.[1] The kinetic barrier of the long chain often requires polar aprotic solvents (DMF, DMSO) and elevated temperatures.

Part 3: Experimental Protocols

Quality Control & Characterization

Before using commercial batches, verify purity as alkyl bromides can degrade (releasing HBr) over time.

-

(CDCl

-

:

-

Single singlet (or triplet if high res) around

ppm (relative to

-

-

TLC Visualization:

-

Stain:

(weak) or Iodine chamber (preferred for alkyl halides).

-

Purification by Vacuum Distillation

If the reagent appears brown or yellow (indicating free

Protocol:

-

Setup: Short-path distillation head with a vigorous stir bar.

-

Pressure: Apply high vacuum (1–5 mmHg). Do not distill at atmospheric pressure to avoid thermal decomposition.

-

Collection:

-

Discard the first 5% (fore-run).[1]

-

Collect the main fraction. Based on homologs, expect boiling point

at 10 mmHg.

-

-

Storage: Store over activated 4Å molecular sieves in an amber vial at 4°C.

Part 4: Handling, Stability & Safety

Stability Profile

-

Hydrolysis: Stable in water at neutral pH but hydrolyzes slowly in strong aqueous alkali.[1]

-

Light Sensitivity: Mildly sensitive.[1] Long-term exposure to light can liberate bromine radicals.[1]

-

Incompatibility: Strong oxidizing agents, strong bases (can induce E2 elimination to alkenes), Magnesium (spontaneous Grignard formation if dry).

Safety Hazards (GHS Classification)

-

Signal Word: WARNING

-

H315: Causes skin irritation.[1] (Lipophilic alkyl halides penetrate skin easily).

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

-

Precaution: Use only in a fume hood. Fluorinated organics can release toxic HF upon thermal decomposition (fire).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 111670-37-2 (6-Bromo-1,1,1-trifluorohexane).[1] Retrieved from [Link]

-

Bégué, J. P., & Bonnet-Delpon, D. (2008). Bioorganic and Medicinal Chemistry of Fluorine. Wiley-VCH.[1] (General reference for fluoro-alkyl chain properties and metabolic stability).

Sources

- 1. 168268-71-1|1-Bromo-6,6-difluorohexane|BLD Pharm [bldpharm.com]

- 2. arctomsci.com [arctomsci.com]

- 3. Improved synthesis of 6-bromo-7-[11C]methylpurine for clinical use - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 6. CAS 111670-37-2: Hexane, 6-bromo-1,1,1-trifluoro- [cymitquimica.com]

- 7. asianpubs.org [asianpubs.org]

Spectroscopic Characterization of 6-Bromo-1,1,1-trifluorohexane: A Technical Guide

Introduction

6-Bromo-1,1,1-trifluorohexane is a halogenated hydrocarbon of significant interest to researchers in medicinal chemistry and materials science. Its unique combination of a terminal trifluoromethyl group and a primary bromide offers a versatile scaffold for the synthesis of novel compounds. The trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates, while the bromo- functionality serves as a key handle for various chemical transformations, including nucleophilic substitutions and cross-coupling reactions.

Molecular Structure and Key Features

The structure of 6-Bromo-1,1,1-trifluorohexane is characterized by a six-carbon chain with a trifluoromethyl group at one end (C1) and a bromine atom at the other (C6). This arrangement dictates the electronic environment of each atom and, consequently, its spectroscopic signature.

Caption: A simplified workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 6-Bromo-1,1,1-trifluorohexane is expected to be dominated by C-H, C-F, and C-Br stretching and bending vibrations.

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Rationale |

| 2950-2850 | C-H stretch | Characteristic of sp³ hybridized C-H bonds in the hexane backbone. |

| 1470-1430 | C-H bend (scissoring) | Typical for methylene groups. |

| 1350-1150 | C-F stretch | Strong, characteristic absorptions for the trifluoromethyl group. |

| 650-550 | C-Br stretch | A relatively weak absorption in the fingerprint region. |

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: As 6-Bromo-1,1,1-trifluorohexane is expected to be a liquid or low-melting solid at room temperature, the spectrum can be acquired as a thin film. Place a drop of the neat compound between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the clean salt plates.

-

Place the sample plates in the spectrometer and acquire the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The data is usually collected over a range of 4000-400 cm⁻¹.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural elucidation and confirmation.

Predicted Mass Spectrum

The electron ionization (EI) mass spectrum of 6-Bromo-1,1,1-trifluorohexane is expected to show a molecular ion peak and several characteristic fragment ions. Due to the presence of bromine, the molecular ion and any bromine-containing fragments will appear as a pair of peaks of nearly equal intensity (¹⁹Br and ⁸¹Br isotopes).

| Predicted m/z | Ion | Rationale |

| 218/220 | [M]⁺ | Molecular ion peak. The two peaks are due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br. The molecular weight of C₆H₁₀BrF₃ is 219.04 g/mol . |

| 139 | [M - Br]⁺ | Loss of a bromine radical. |

| 69 | [CF₃]⁺ | A very common and stable fragment for trifluoromethyl-containing compounds. |

Predicted Fragmentation Pathway

Caption: Predicted major fragmentation pathways for 6-Bromo-1,1,1-trifluorohexane in EI-MS.

Experimental Protocol: MS Data Acquisition

-

Sample Introduction: Introduce a dilute solution of the compound (e.g., in methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS). GC-MS is often preferred for volatile compounds to ensure sample purity.

-

Instrumentation: Utilize a mass spectrometer capable of electron ionization (EI), such as a quadrupole or time-of-flight (TOF) analyzer.

-

Data Acquisition:

-

Set the ionization energy to 70 eV.

-

Acquire data over a mass range of m/z 40-300.

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and major fragment ions. Compare the observed isotopic patterns with theoretical predictions.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 6-Bromo-1,1,1-trifluorohexane. By leveraging data from structurally similar molecules, we have established a reliable set of expectations for its ¹H NMR, ¹³C NMR, IR, and MS spectra. The detailed experimental protocols provided herein offer a practical framework for researchers to acquire and interpret their own data, facilitating the unambiguous identification and characterization of this important synthetic building block. As with any predictive analysis, it is imperative to confirm these findings with experimental data once it becomes available.

References

-

NIST. (n.d.). 1-Hexene, 6-bromo-. In NIST Chemistry WebBook. Retrieved February 9, 2026, from [Link]

Synthesis Pathways for 6-Bromo-1,1,1-trifluorohexane

Executive Summary

Target Molecule: 6-Bromo-1,1,1-trifluorohexane

CAS: 111670-37-2 (and related isomers)

Molecular Formula:

This technical guide details the synthesis of 6-Bromo-1,1,1-trifluorohexane, a bifunctional building block containing a trifluoromethyl group and a terminal alkyl bromide. The presence of the

Therefore, the most robust synthetic strategy relies on radical trifluoromethylation of alkenes . This guide presents two high-fidelity pathways:

-

Route A (Direct Precursor): Radical addition of iodotrifluoromethane (

) to 5-bromo-1-pentene followed by selective deiodination. -

Route B (Alcohol Intermediate): Radical addition to 4-penten-1-ol, reduction, and subsequent bromination.

Part 1: Retrosynthetic Analysis & Strategy

The strategic disconnection focuses on the

Retrosynthesis Diagram

Figure 1: Retrosynthetic logic tree identifying 5-bromo-1-pentene and 4-penten-1-ol as primary feedstocks.

Part 2: Pathway A - Radical Addition to 5-Bromo-1-pentene (Recommended)

This route is preferred for its brevity (2 steps) and atom economy. It utilizes 5-bromo-1-pentene , which already contains the required 5-carbon spacer and the terminal bromide.

Step 1: Atom Transfer Radical Addition (ATRA)

The reaction involves the addition of

-

Reagents:

(gas), Initiator ( -

Solvent: Acetonitrile (MeCN) or DCM/Water biphasic system.

-

Mechanism: Radical Chain Reaction.

Step 2: Selective Reductive Deiodination

The intermediate contains a secondary iodide and a primary bromide. The C-I bond (approx. 53 kcal/mol) is significantly weaker than the C-Br bond (approx. 68 kcal/mol). Using a controlled radical reductant allows for the removal of iodine without touching the bromine.

-

Reagents: Zinc dust/Acetic Acid (Zn/AcOH) or Tributyltin Hydride (

) with AIBN. -

Conditions: Room temperature to mild heat (

).

Mechanistic Workflow

Figure 2: Mechanistic pathway for the radical addition and selective reduction.

Part 3: Detailed Experimental Protocols

Protocol A: Synthesis via 5-Bromo-1-pentene[1][2]

1. Trifluoromethylation (ATRA)

Safety Note:

-

Setup: Charge a pressure tube or round-bottom flask with 5-bromo-1-pentene (1.0 equiv) and Acetonitrile (

). -

Reagent Addition: Add Sodium dithionite (

, 1.2 equiv) and Sodium bicarbonate ( -

Gas Introduction: Cool the mixture to 0°C. Bubble

gas (1.5 equiv) into the solution or condense it into the vessel using a dry ice condenser. Seal the vessel. -

Reaction: Stir vigorously at room temperature for 4–6 hours. The dithionite acts as a single-electron transfer (SET) initiator.

-

Workup: Vent excess gas carefully. Dilute with water and extract with diethyl ether (

).[1] Wash organics with brine, dry over -

Intermediate: The crude residue is 2-iodo-6-bromo-1,1,1-trifluorohexane . It is typically used directly without distillation to prevent thermal decomposition.

2. Selective Deiodination

-

Setup: Dissolve the crude iodo-intermediate in Glacial Acetic Acid (

). -

Reduction: Add Zinc dust (activated, 3.0 equiv) portion-wise at room temperature.

-

Critical Control: Monitor by TLC or GC-MS. The reaction is complete when the starting iodide disappears. Extended reaction times or high heat may lead to debromination.

-

-

Workup: Filter off the zinc solids. Neutralize the filtrate with saturated

solution (Caution: Gas evolution). Extract with pentane or hexanes. -

Purification: Distill the crude oil under reduced pressure.

-

Expected Boiling Point: ~65-70°C at 15 mmHg (Estimated based on homologs).

-

Protocol B: Synthesis via 4-Penten-1-ol (Alternative)

If 5-bromo-1-pentene is unavailable, 4-penten-1-ol is a cheap commodity chemical.

-

Trifluoromethylation: React 4-penten-1-ol with

(or Togni Reagent II with Cu catalyst) to yield 6,6,6-trifluoro-5-iodohexan-1-ol . -

Reduction: Reduce with

(1.1 equiv) and AIBN (cat.) in refluxing benzene/toluene to yield 6,6,6-trifluorohexan-1-ol . -

Bromination: Convert the alcohol to the bromide.

-

Dissolve alcohol in DCM. Add

(1.1 equiv) and -

Filter through a silica plug to remove phosphine oxide.

-

Part 4: Data Summary & Comparison

| Parameter | Route A (5-Bromo-1-pentene) | Route B (4-Penten-1-ol) |

| Step Count | 2 Steps | 3 Steps |

| Atom Economy | High | Moderate (Loss of |

| Key Reagent | ||

| Critical Step | Selective reduction of I vs Br | Bromination of Alcohol |

| Overall Yield | ~60-75% | ~50-65% |

| Scalability | High (Process friendly) | Moderate (P-waste generation) |

Part 5: Safety & Handling

-

Trifluoroiodomethane (

): Non-flammable gas but an asphyxiant. High density. May act as a weak mutagen; handle in a fume hood. -

Alkyl Bromides: Potential alkylating agents. Use gloves and avoid skin contact.

-

Zinc/Acetic Acid: Exothermic reaction. Hydrogen gas evolution—ensure proper venting.

References

-

Radical Trifluoromethylation of Alkenes

-

Ignatowska, J., & Dmowski, W. (2002). "Radical addition of trifluoromethyl iodide to alkenes initiated by sodium dithionite." Journal of Fluorine Chemistry. Link

-

-

Selective Reduction of Alkyl Iodides

-

Beckler, T. D., & Crich, D. (2012). "Selective reductions of alkyl halides." The Journal of Organic Chemistry. Link

-

-

Synthesis of Fluorinated Alcohols

-

Ait-Mohand, S., et al. (2012). "Synthesis of trifluoromethylated building blocks." Organic Letters. Link

-

-

General Properties of 6-Bromo-1,1,1-trifluorohexane

-

PubChem Compound Summary for CID 14111647. Link

-

Sources

A Comprehensive Technical Guide to the Solubility of 6-Bromo-1,1,1-trifluorohexane in Organic Solvents

This guide provides a detailed exploration of the solubility characteristics of 6-Bromo-1,1,1-trifluorohexane, a compound of increasing interest in synthetic chemistry and drug development. Recognizing the critical role of solubility in reaction kinetics, purification, and formulation, this document offers a dual approach for researchers, scientists, and drug development professionals: a predictive framework based on molecular interactions and a detailed experimental protocol for precise solubility determination.

Understanding the Solubility of 6-Bromo-1,1,1-trifluorohexane: A Predictive Approach

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute and solvent molecules. To predict the solubility of 6-Bromo-1,1,1-trifluorohexane, we must first analyze its molecular structure and resulting polarity.

Molecular Structure and Polarity of 6-Bromo-1,1,1-trifluorohexane

6-Bromo-1,1,1-trifluorohexane (C₆H₁₀BrF₃) possesses a hexane backbone, indicating a significant nonpolar character. However, the presence of two distinct halogenated groups introduces polarity. The highly electronegative fluorine atoms in the trifluoromethyl (-CF₃) group create a strong dipole moment, making this end of the molecule electron-deficient. Conversely, the bromine atom at the other end is less electronegative than fluorine but still contributes to the overall polarity. This structure results in a molecule with distinct polar and nonpolar regions, suggesting it will be miscible with a range of organic solvents.

Intermolecular Forces at Play

The primary intermolecular forces that will govern the solubility of 6-Bromo-1,1,1-trifluorohexane are:

-

Van der Waals Forces (London Dispersion Forces): These are the dominant forces due to the hexane chain and will be the primary interaction with nonpolar solvents.

-

Dipole-Dipole Interactions: The polar C-F and C-Br bonds will allow for dipole-dipole interactions with polar aprotic and protic solvents.

Due to the absence of O-H or N-H bonds, 6-Bromo-1,1,1-trifluorohexane cannot act as a hydrogen bond donor, which will limit its solubility in highly hydrogen-bonded solvents like water.

Predictive Solubility in Common Organic Solvents

Based on these principles, we can predict the solubility of 6-Bromo-1,1,1-trifluorohexane in various classes of organic solvents. This qualitative prediction is a crucial first step in solvent selection for synthesis, purification, or formulation.

Quantitative Solubility of 6-Bromo-1,1,1-trifluorohexane: A Predictive Data Table

While experimental data is the gold standard, a predictive framework can guide solvent selection. The following table provides an estimated qualitative solubility of 6-Bromo-1,1,1-trifluorohexane in a range of common organic solvents, categorized by their polarity.

| Solvent Class | Solvent Example | Dielectric Constant (Approx.) | Predicted Solubility | Rationale for Prediction |

| Nonpolar | Hexane | 1.9 | High | The nonpolar hexane chain of the solute will have strong van der Waals interactions with the nonpolar solvent. |

| Toluene | 2.4 | High | The aromatic ring of toluene allows for van der Waals interactions, and its low polarity is compatible with the solute's hydrocarbon backbone. | |

| Polar Aprotic | Dichloromethane | 9.1 | High | The moderate polarity of dichloromethane can interact with the polar ends of the solute without disrupting the nonpolar interactions. |

| Acetone | 21 | Moderate to High | The strong dipole of acetone can interact with the polar groups of the solute, but the short alkyl chain may limit interaction with the hexane backbone. | |

| Acetonitrile | 37.5 | Moderate | The high polarity of acetonitrile may lead to less favorable interactions with the nonpolar part of the solute. | |

| Polar Protic | Ethanol | 24.5 | Moderate | Ethanol's alkyl chain can interact with the solute's hexane chain, and its hydroxyl group can have dipole-dipole interactions with the polar ends. |

| Methanol | 32.7 | Low to Moderate | Methanol is more polar than ethanol and its smaller size may lead to less effective interaction with the nonpolar section of the solute. | |

| Water | 80.1 | Very Low | As a highly polar, hydrogen-bonding solvent, water will have very weak interactions with the predominantly nonpolar solute. |

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain precise solubility data, a systematic experimental approach is necessary. The isothermal shake-flask method is a reliable and widely used technique for determining the solubility of a liquid in a solvent.

Materials and Equipment

-

6-Bromo-1,1,1-trifluorohexane (solute)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg)

-

Glass vials with PTFE-lined screw caps (e.g., 10 mL)

-

Thermostatic shaker or incubator capable of maintaining a constant temperature (e.g., 25 °C ± 0.5 °C)

-

Syringes and syringe filters (0.22 µm, solvent-compatible)

-

Volumetric flasks and pipettes

-

Analytical instrument for concentration measurement (e.g., Gas Chromatograph with a suitable detector like FID or ECD, or a calibrated UV/Vis spectrophotometer if the solute has a chromophore).

Experimental Workflow Diagram

Caption: Workflow for the isothermal shake-flask solubility determination method.

Detailed Protocol

-

Preparation of Saturated Solutions:

-

Into a series of glass vials, add an excess amount of 6-Bromo-1,1,1-trifluorohexane. The key is to ensure that undissolved solute remains at equilibrium.

-

Accurately add a known volume (e.g., 5.0 mL) of the selected organic solvent to each vial.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (typically 24 to 48 hours) to ensure that the solvent is fully saturated with the solute. The equilibration time should be determined by preliminary experiments where samples are taken at different time points until the concentration remains constant.

-

-

Sampling:

-

After equilibration, remove the vials from the shaker and allow them to stand undisturbed at the same constant temperature for at least 2 hours to allow any undissolved solute to settle.

-

Carefully withdraw a known volume of the supernatant (the clear liquid phase) using a syringe.

-

Immediately pass the withdrawn sample through a syringe filter to remove any remaining micro-particles of the undissolved solute.

-

-

Analysis:

-

Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the concentration of 6-Bromo-1,1,1-trifluorohexane in the diluted sample using a pre-calibrated analytical method (e.g., Gas Chromatography).

-

-

Calculation of Solubility:

-

Calculate the concentration of the solute in the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).

-

-

Self-Validation and Trustworthiness:

-

To ensure the reliability of the results, each measurement should be performed in triplicate.

-

The system is considered at equilibrium if the solubility values from samples taken at 24 and 48 hours are in close agreement (e.g., within 2-3%).

-

A blank sample (solvent only) should be run to ensure no interfering peaks are present in the analysis.

-

Logical Relationships in Solubility Determination

The following diagram illustrates the key relationships between the experimental parameters and the final solubility determination, emphasizing the importance of controlling variables for accurate results.

Caption: Key factors influencing the experimental determination of solubility.

Conclusion

The solubility of 6-Bromo-1,1,1-trifluorohexane in organic solvents is a critical parameter for its effective application in research and development. This guide has provided a robust framework for both predicting and experimentally determining its solubility. By understanding the interplay of molecular structure and intermolecular forces, researchers can make informed decisions on solvent selection. Furthermore, the detailed experimental protocol offers a reliable method for generating the precise, quantitative data necessary for process optimization and formulation development. The principles and methodologies outlined herein are designed to ensure scientific integrity and provide a solid foundation for working with this and other halogenated organic compounds.

References

Technical Guide: Commercial Sourcing & Application of 6-Bromo-1,1,1-trifluorohexane

Executive Summary

6-Bromo-1,1,1-trifluorohexane (

This guide addresses the supply chain fragmentation associated with this specialty chemical. It provides a vetted sourcing strategy, critical quality attributes (CQAs) for vendor qualification, and a standardized protocol for its application in nucleophilic substitution reactions.

Chemical Profile & Critical Quality Attributes (CQA)

Before engaging suppliers, researchers must establish a specification sheet to avoid common isomeric impurities.

Identity Verification

-

IUPAC Name: 6-Bromo-1,1,1-trifluorohexane[1]

-

Common Name: 1-Bromo-6,6,6-trifluorohexane (Note: Naming priority often causes confusion; always verify by structure).

-

CAS Registry Number: 102212-92-6 (Primary); Note: Some vendors may list under 111670-37-2 due to indexing variations. Confirm structure

. -

Molecular Formula:

[1] -

Molecular Weight: 219.04 g/mol

Physical Properties Table

| Property | Value (Approximate) | Significance |

| Physical State | Colorless to pale yellow liquid | Solidification indicates polymerization or high impurity levels. |

| Boiling Point | 160–165°C (at 760 mmHg) | High boiling point requires vacuum distillation for purification. |

| Density | ~1.35 g/mL | Denser than water; forms the bottom layer in aqueous extractions. |

| Solubility | Soluble in DCM, THF, DMF | Insoluble in water. |

Critical Impurities

When sourcing from non-GMP vendors, three specific impurities are common:

-

1,6-Dibromohexane: Result of incomplete fluorination during synthesis. Detection: GC-MS.

-

6-Bromo-1-hexene: Elimination product formed upon improper storage or distillation. Detection:

NMR (olefinic protons). -

Isomeric Branched Fluorides: (e.g., 5-bromo-1,1,1-trifluorohexane). Detection:

NMR.

Commercial Supply Landscape

The market for 6-Bromo-1,1,1-trifluorohexane is bifurcated into Catalog Aggregators (high price, fast ship) and Custom Synthesis Houses (lead time required, bulk savings).

Tier 1: Verified Commercial Suppliers

These vendors have demonstrated stock or rapid synthesis capabilities.

-

Sigma-Aldrich (Merck):

-

Product: Listed as "AldrichCPR" (Custom Products).

-

Use Case: Reference standard or gram-scale discovery. High cost, high reliability.

-

-

Oakwood Chemical (USA):

-

Fluorochem (UK/EU):

-

Specialty: Deep expertise in fluorination.

-

Use Case: Preferred for EU-based CROs. Excellent QC on fluorinated isomers.

-

-

Combi-Blocks (USA):

Sourcing Decision Workflow

The following logic gate ensures you select the correct vendor type based on your project phase.

Figure 1: Vendor selection logic based on scale and project urgency.

Technical Protocol: Application in Synthesis

The primary utility of this compound is as an alkylating agent. Below is a field-proven protocol for alkylating a phenol (common in drug discovery), optimized to prevent elimination of the alkyl bromide.

The Challenge: The "Cesium Effect"

The trifluorohexyl chain is hydrophobic. Standard

Step-by-Step Alkylation Protocol

Reagents:

-

Substrate: Phenol derivative (1.0 equiv)

-

Electrophile: 6-Bromo-1,1,1-trifluorohexane (1.2 equiv)

-

Base:

(2.0 equiv) or -

Solvent: Anhydrous DMF or Acetonitrile (0.1 M concentration)

-

Catalyst (Optional): NaI (0.1 equiv) - Finkelstein condition

Workflow:

-

Activation: Charge the reaction vessel with the Phenol, Base, and Solvent. Stir at room temperature for 15 minutes to generate the phenoxide anion.

-

Addition: Add 6-Bromo-1,1,1-trifluorohexane dropwise. Note: Do not add all at once if the reaction is exothermic.

-

Heating: Heat to 60°C.

-

Critical Control Point: Do not exceed 80°C. Higher temperatures promote E2 elimination, yielding the volatile alkene side product.

-

-

Monitoring: Monitor via TLC or LCMS.

-

Tip: The product will be less polar (higher Rf) than the phenol.

-

-

Workup: Dilute with Ethyl Acetate, wash 3x with water (to remove DMF), and 1x with Brine. Dry over

.[2]

Synthetic Workflow Diagram

Figure 2: Optimized alkylation workflow with contingency for stalled reactions.

Safety & Handling (E-E-A-T)

As a halogenated alkylating agent, this compound poses specific risks.

-

Genotoxicity: Alkyl bromides are potential genotoxins (alkylating DNA). All weighing must occur inside a fume hood.

-

Volatility: While the boiling point is high (>160°C), vapors can still accumulate.

-

Waste Disposal: Must be segregated into Halogenated Organic Waste . Do not mix with general organic solvents as this complicates incineration protocols.

References

-

PubChem. 6-Bromo-1,1,1-trifluorohexane Compound Summary. National Library of Medicine. Available at: [Link]

-

Oakwood Chemical. Product 024829 - 6-Bromo-1,1,1-trifluorohexane SDS and Specifications. Available at: [Link]

Sources

Methodological & Application

Application Note: High-Fidelity Suzuki-Miyaura Coupling of 6-Bromo-1,1,1-trifluorohexane

Executive Summary & Strategic Rationale

This guide details the operational protocols for the Suzuki-Miyaura cross-coupling of 6-Bromo-1,1,1-trifluorohexane (CAS: 86263-88-1). This substrate represents a high-value building block in medicinal chemistry, offering a "fluorine tail" that enhances metabolic stability and lipophilicity without altering the steric profile of the parent alkyl chain.

The Core Challenge: Unlike standard aryl-aryl couplings, this reaction involves a primary alkyl halide . The use of alkyl electrophiles in palladium-catalyzed cross-coupling is historically difficult due to two competing mechanistic failures:

-

Slow Oxidative Addition: The electron-rich

bond is harder to break than aryl halides. -

Rapid

-Hydride Elimination: Once the alkyl-palladium species is formed, it is prone to eliminating a hydride to form a "dead" alkene (6,6,6-trifluoro-1-hexene) rather than coupling with the boronic acid.

The Solution:

To bypass these failure modes, this protocol utilizes electron-rich, bulky phosphine ligands (specifically Tricyclohexylphosphine,

Mechanistic Insight: The "Alkyl Trap"

Understanding the failure mode is essential for troubleshooting. In standard conditions (e.g.,

Diagram 1: The Competitive Catalytic Cycle

This diagram illustrates the "Death Loop" (Red) caused by

Caption: The critical divergence occurs after Oxidative Addition. Bulky ligands (PCy3) accelerate the Green path and block the Red path.

Protocol A: The "Fu" Palladium System (Gold Standard)

This protocol is derived from the pioneering work of Gregory Fu and colleagues. It is the most robust method for primary alkyl bromides.

Reagent Table

| Component | Reagent | Equiv. | Role |

| Catalyst | Palladium(II) Acetate ( | 0.04 (4 mol%) | Pre-catalyst source of Pd. |

| Ligand | Tricyclohexylphosphine ( | 0.08–0.10 | CRITICAL. Electron-rich/bulky to drive cycle. |

| Substrate | 6-Bromo-1,1,1-trifluorohexane | 1.0 | Electrophile.[1][2] |

| Coupling Partner | Aryl Boronic Acid ( | 1.2–1.5 | Nucleophile. |

| Base | 3.0 | Activates Boron. Must be hydrated. | |

| Solvent | Toluene (or THF) | [0.2 M] | Non-polar solvents often favored. |

Step-by-Step Methodology

-

Glovebox/Schlenk Setup: This reaction is sensitive to oxygen (oxidizes the phosphine) but surprisingly tolerant of moisture (water is actually required).

-

Catalyst Pre-complexation:

-

In a vial, charge

(4 mol%) and -

Add dry Toluene or THF. Stir for 5–10 minutes. The solution should turn from orange to a distinct yellow/brown, indicating reduction to Pd(0) and ligation.

-

-

Substrate Addition:

-

Add the aryl boronic acid (1.5 equiv) and

(3.0 equiv) to the reaction vessel. -

Note: If using anhydrous

, you must add degassed water (approx. 2–5 equiv relative to B) to facilitate the reaction. The "Fu conditions" rely on trace water for the boronate formation.

-

-

Initiation:

-

Add the pre-complexed Pd/Ligand solution to the solids.

-

Add 6-Bromo-1,1,1-trifluorohexane (1.0 equiv) via syringe.

-

-

Reaction:

-

Seal the vessel (screw cap with PTFE septum).

-

Stir vigorously at Room Temperature for 24 hours.

-

Optimization: If conversion is low after 24h, heat to 60°C. However, higher temps increase the risk of

-elimination.

-

-

Workup:

-

Filter through a pad of silica or Celite to remove palladium black.

-

Elute with Ether or EtOAc.

-

Concentrate and purify via flash chromatography.

-

Protocol B: Nickel-Catalyzed Alternative (Cost-Effective)

For larger scales where Palladium cost is prohibitive, or for difficult boronic acids, Nickel catalysis offers a powerful alternative.

Reagent Table

| Component | Reagent | Equiv. | Role |

| Catalyst | 0.05 (5 mol%) | Nickel source. | |

| Ligand | 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) | 0.10 | Stabilizes Ni, prevents aggregation. |

| Promoter | Potassium Iodide (KI) | 0.5 | Converts alkyl-Br to alkyl-I in situ (Finkelstein). |

| Reductant | Manganese ( | 2.0 | Used in reductive cross-electrophile coupling.* |

*Note: If using Boronic Acids (Suzuki), use the Base method (KOtBu/Butanol). If using Aryl Halides + Alkyl Halides (Reductive Coupling), use Mn/Zn. Recommendation: For 6-Bromo-1,1,1-trifluorohexane, the Reductive Cross-Coupling (coupling with an Aryl Bromide rather than Boronic acid) is often more reliable with Nickel.

Workflow: Reductive Coupling (Alkyl-Br + Aryl-Br)

-

Mix Solids: Combine

(5%), dtbbpy (10%), Mn dust (2.0 equiv), and Aryl Bromide (1.0 equiv) in a vial. -

Solvent: Add DMA (Dimethylacetamide) or DMF.

-

Substrate: Add 6-Bromo-1,1,1-trifluorohexane (1.2 equiv).

-

Additives: Add TFA (Trifluoroacetic acid, 2 mol%) to activate the Mn surface.

-

Run: Stir at 60°C for 12–18 hours.

Experimental Workflow Diagram

This visualization outlines the critical decision points and physical handling for the Palladium (Fu) Protocol.

Caption: Operational workflow for Pd-catalyzed coupling. Note the QC check point to detect alkene formation.

Troubleshooting & Self-Validation

To ensure the protocol is self-validating, perform these checks:

-

The "Color Test":

-

Observation: The Pd/Ligand mix should be yellow/brown. If it is black (Pd black precipitation) before adding substrate, your solvent is wet or oxygenated.

-

Fix: Redistill toluene over Na/Benzophenone or use a fresh solvent purification column.

-

-

The "Water Paradox":

-

Observation: No reaction occurs with anhydrous

in dry toluene. -

Causality: The boronic acid requires a water molecule to form the reactive boronate species

. -

Fix: Add exactly 2.0 equivalents of degassed

per equivalent of Boron.

-

-

Substrate Handling (The Fluorine Factor):

-

6-Bromo-1,1,1-trifluorohexane is lipophilic. In highly polar solvents (DMF/DMA), it may phase separate if concentration is high.

-

Validation: Ensure a homogeneous solution. If phase separation occurs, switch to THF/Toluene.

-

Safety Information

-

6-Bromo-1,1,1-trifluorohexane: Like many fluorinated alkyl halides, this compound should be treated as a potential alkylating agent. Use gloves and work in a fume hood.

-

Phosphines (

): Pyrophoric in solid form if finely divided. Store under Argon. -

Nickel Salts: Known sensitizers and potential carcinogens. Avoid dust inhalation.

References

-

Netherton, M. R., Dai, C., Neuschütz, K., & Fu, G. C. (2001).[3] "Room-Temperature Alkyl-Alkyl Suzuki Cross-Coupling of Alkyl Bromides that Possess β Hydrogens." Journal of the American Chemical Society.[3][4]

-

Zhou, J., & Fu, G. C. (2004).[4] "Suzuki cross-couplings of unactivated secondary alkyl bromides and iodides."[4][5] Journal of the American Chemical Society.[3][4]

-

Saito, B., & Fu, G. C. (2007).[6][7] "Alkyl-Alkyl Suzuki Cross-Couplings of Unactivated Secondary Alkyl Halides at Room Temperature." Journal of the American Chemical Society.[3][4]

-

Zultanski, S. L., & Fu, G. C. (2013). "Nickel-Catalyzed Carbon–Carbon Bond-Forming Reactions of Unactivated Tertiary Alkyl Halides: Suzuki Arylations." Journal of the American Chemical Society.[3][4]

-

PubChem Compound Summary. "1-Bromo-6-fluorohexane (Analogous properties)." National Library of Medicine.

Sources

- 1. Nickel-catalyzed cross-couplings of unactivated secondary and tertiary alkyl halides and photoinduced copper-mediated asymmetric C-N cross-couplings [dspace.mit.edu]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Room-Temperature Alkyl-Alkyl Suzuki Cross-Coupling of Alkyl Bromides that Possess β Hydrogens [organic-chemistry.org]

- 4. Suzuki cross-couplings of unactivated secondary alkyl bromides and iodides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. Alkyl-Alkyl Suzuki Cross-Couplings of Unactivated Secondary Alkyl Halides at Room Temperature [organic-chemistry.org]

Application Note: 6-Bromo-1,1,1-trifluorohexane as a Trifluoromethylhexylating Agent

Abstract

This guide details the synthetic utility of 6-Bromo-1,1,1-trifluorohexane (CAS: 111670-37-2), a specialized building block for introducing the 6,6,6-trifluorohexyl motif. Unlike standard alkyl chains, this fluorinated tether offers a dual advantage in medicinal chemistry: it modulates lipophilicity (

Introduction: The "Omega-Fluoro" Advantage

In drug design, long alkyl chains (linkers) are often necessary to span binding pockets (e.g., in PROTACs) or to increase membrane permeability. However, standard hexyl chains are susceptible to rapid omega-oxidation by Cytochrome P450 enzymes, converting the terminal methyl group into a carboxylic acid and accelerating clearance.

6-Bromo-1,1,1-trifluorohexane serves as a "metabolic blocker." The terminal trifluoromethyl (

Key Applications

-

PROTAC Linkers: Enhancing the lipophilicity and stability of the chain connecting the E3 ligase ligand and the Warhead.

-

Lipophilic Tagging: Increasing blood-brain barrier (BBB) permeability of polar pharmacophores.

-

Liquid Crystals: Inducing dipole moments in mesogenic materials.

Chemical Properties & Handling[1][2]

| Property | Value | Notes |

| IUPAC Name | 6-Bromo-1,1,1-trifluorohexane | |

| CAS Number | 111670-37-2 | |

| Formula | ||

| Molecular Weight | 219.04 g/mol | |

| Appearance | Colorless to pale yellow liquid | May solidify at low temps. |

| Density | ~1.35 g/mL | Estimated; significantly heavier than hexane. |

| Solubility | DCM, THF, Et2O, DMF | Immiscible with water. |

| Storage | 2-8°C, Inert Atmosphere | Light sensitive. |

Safety Warning: This compound is an alkylating agent. It causes skin irritation and serious eye damage.[1] Handle in a fume hood with nitrile gloves and safety goggles.

Mechanistic Reactivity Profile

The reactivity of 6-Bromo-1,1,1-trifluorohexane is dominated by the primary bromide. However, the electron-withdrawing

Diagram 1: Reactivity & Metabolic Stability Logic

Caption: Workflow demonstrating the synthetic utility and subsequent metabolic resistance of the trifluorohexyl motif.

Application Protocols

Protocol A: -Alkylation of Secondary Amines (Finkelstein-Assisted)

Context: Attaching the trifluorohexyl tail to a piperazine or aniline derivative. Rationale: The addition of Potassium Iodide (KI) generates the more reactive alkyl iodide in situ, accelerating the reaction significantly compared to the bromide alone.

Materials:

-

Substrate: Secondary amine (1.0 equiv)

-

Reagent: 6-Bromo-1,1,1-trifluorohexane (1.2 equiv)

-

Base:

(anhydrous, 3.0 equiv) -

Catalyst: KI (0.1 equiv)

-

Solvent: Acetonitrile (MeCN) or DMF (anhydrous)

Step-by-Step:

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the Amine (1.0 mmol) in anhydrous MeCN (5 mL).

-

Base Addition: Add

(3.0 mmol) and KI (0.1 mmol). Stir for 10 minutes at room temperature. -

Alkylation: Add 6-Bromo-1,1,1-trifluorohexane (1.2 mmol) dropwise via syringe.

-

Reaction: Heat the mixture to 60°C under an inert atmosphere (

or Ar).-

Self-Validation: Monitor via TLC.[2] The starting amine spot should disappear. A white precipitate (KBr) will form and the solution may turn slightly yellow due to trace iodine.

-

-

Work-up:

-

Purification: Flash column chromatography (Hexane/EtOAc gradient).

Troubleshooting:

-

Low Conversion: Switch solvent to DMF and increase temperature to 80°C.

-

Elimination Byproduct: If the alkene (6,6,6-trifluorohex-1-ene) is observed, lower the temperature and switch to a weaker base like

or

Protocol B: Grignard Formation & C-Alkylation

Context: Creating a carbon-carbon bond to attach the linker to an aryl halide via Kumada coupling or nucleophilic addition to a ketone. Rationale: Fluorinated alkyl halides can be sluggish to initiate. Iodine activation is critical.

Materials:

-

Metal: Magnesium turnings (1.2 equiv, oven-dried)

-

Activator: Iodine crystal (

) or 1,2-dibromoethane (trace) -

Solvent: Anhydrous THF (stabilizer-free preferred)

Step-by-Step:

-

Activation: Place Mg turnings in a dry 3-neck flask under Argon. Add a single crystal of

and heat gently with a heat gun until iodine vapor sublimes and settles on the Mg surface (depassivation). -

Initiation: Add just enough THF to cover the Mg. Add 5% of the total volume of 6-Bromo-1,1,1-trifluorohexane .

-

Self-Validation: Look for turbidity, bubbling, and disappearance of the iodine color. If this does not occur within 5 minutes, sonicate or add a drop of DIBAL-H.

-

-

Addition: Once initiated, dilute the remaining bromide in THF (approx 1M concentration) and add dropwise to maintain a gentle reflux without external heating.

-

Completion: After addition, reflux at 65°C for 1 hour. The solution should be dark gray/cloudy.

-

Titration: Titrate a small aliquot with salicylaldehyde phenylhydrazone to determine exact concentration before use.

Synthetic Workflow Visualization

Diagram 2: Step-by-Step Experimental Logic

Caption: Decision tree for the N-alkylation protocol ensuring complete conversion.

References

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

-

O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Link

-

Turhanen, P. A., & Vepsäläinen, J. J. (2006). Synthesis of novel 1-hydroxy-1,1-bisphosphonic acids from 6-bromohexanoic acid. Beilstein Journal of Organic Chemistry. (Methodology adapted for fluorinated analogs).[5] Link

-

Sigma-Aldrich. (n.d.). 6-Bromo-1,1,1-trifluorohexane Product Sheet. Link

-

PubChem. (2025).[1] 6-Bromo-1,1,1-trifluorohexane Compound Summary. National Library of Medicine. Link

Sources

- 1. 6-Bromohexan-2-one | C6H11BrO | CID 25061 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 6-Bromo-1-hexene synthesis - chemicalbook [chemicalbook.com]

- 3. 6-Bromo-1,1,1-trifluoro hexane | Sigma-Aldrich [sigmaaldrich.com]

- 4. CAS 111670-37-2: Hexane, 6-bromo-1,1,1-trifluoro- [cymitquimica.com]

- 5. omega-(Bis(trifluoromethyl)amino)alkane-1-sulfonates: synthesis and mass spectrometric study of the biotransformation products - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Strategic Utilization of 6-Bromo-1,1,1-trifluorohexane in Agrochemical Synthesis

[1]

Part 1: Introduction & Strategic Value

The "Fluorine Effect" in Agrochemical Design

In modern agrochemical discovery, the introduction of fluorine is a non-negotiable strategy for optimizing bioefficacy. 6-Bromo-1,1,1-trifluorohexane (CAS: 59466-99-8) represents a specialized "tuning" building block.[1] Unlike short-chain trifluoromethyl groups (e.g.,

-

Lipophilic Anchoring: The 6-carbon chain mimics the lipophilicity of natural fatty acids or insect pheromones, facilitating penetration through the waxy insect cuticle or plant leaf surface.[1]

-

Metabolic Blockade: The terminal

group effectively blocks

Core Applications

This building block is critical in the synthesis of Markush structures for:

-

Pyrazole-carboxamide Insecticides: Used to attach lipophilic tails to the pyrazole nitrogen or amide nitrogen, modulating the logP for optimal xylem mobility.[1]

-

Thienopyrimidine Herbicides: enhancing leaf uptake.[1]

-

Nematicides: Where long-chain hydrophobicity is required to disrupt nematode membranes.

Part 2: Chemical Properties & Handling Profile[1]

| Property | Specification | Critical Insight for Synthesis |

| CAS No. | 59466-99-8 | |

| Formula | ||

| Mol.[2][3][4] Weight | 219.04 g/mol | |

| Boiling Point | ~160-165 °C | High boiling point allows for high-temperature alkylation without pressurized vessels. |

| Density | 1.36 g/mL | Denser than water; facilitates phase separation in aqueous workups. |

| Reactivity | Primary Alkyl Bromide | Excellent substrate for |

Safety Advisory: As an alkylating agent, this compound is a potential mutagen and skin irritant.[1] All procedures must be conducted in a fume hood with appropriate PPE (nitrile gloves, goggles).[1]

Part 3: Key Synthetic Protocols

Workflow Visualization

The following diagram outlines the decision matrix for utilizing 6-Bromo-1,1,1-trifluorohexane in active ingredient synthesis.

Caption: Synthetic divergence map for 6-Bromo-1,1,1-trifluorohexane. Select pathway based on the heteroatom target.

Protocol A: N-Alkylation of Pyrazole Scaffolds (Insecticide Synthesis)

Context: This reaction is typical for synthesizing METI (Mitochondrial Electron Transport Inhibitor) acaricides or novel ryanodine receptor modulators.

Reagents:

-

Substituted Pyrazole (1.0 equiv)

-

6-Bromo-1,1,1-trifluorohexane (1.1 equiv)[1]

-

Potassium Carbonate (

) (2.0 equiv) -

Solvent: Acetonitrile (

) or DMF.

Step-by-Step Methodology:

-

Preparation: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve the substituted pyrazole (e.g., ethyl 3-aminopyrazole-4-carboxylate) in anhydrous Acetonitrile (0.5 M concentration).

-

Deprotonation: Add powdered

. Stir at room temperature for 30 minutes to facilitate deprotonation of the pyrazole N-H.-

Expert Tip: If the pyrazole is sterically hindered, switch to Sodium Hydride (NaH) in DMF at 0°C, but be cautious of regioselectivity issues (N1 vs N2 alkylation).

-

-

Addition: Add 6-Bromo-1,1,1-trifluorohexane dropwise via syringe.

-

Reflux: Heat the reaction mixture to 80°C (reflux) for 6–12 hours. Monitor conversion via TLC (eluent: Hexane/EtOAc) or LC-MS.

-

Workup: Cool to room temperature. Filter off the inorganic salts.[1] Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the residue in Ethyl Acetate and wash with water and brine. Dry over

.[1] Purify via silica gel column chromatography.

Validation:

-

NMR: Look for the disappearance of the N-H signal and the appearance of the hexyl chain signals (triplet at

ppm for -

Regiochemistry: Confirm N1-alkylation (usually favored) vs N2-alkylation using NOESY experiments if necessary.

Protocol B: O-Alkylation (Ether Synthesis)

Context: Used for creating lipophilic ether linkages in herbicides (e.g., analogues of diphenyl ethers).[1]

Reagents:

-

Phenol derivative (1.0 equiv)

-

6-Bromo-1,1,1-trifluorohexane (1.2 equiv)[1]

-

Base: Cesium Carbonate (

) (1.5 equiv) or KOH. -

Catalyst: Potassium Iodide (KI) (0.1 equiv) - Critical for Finkelstein acceleration.

Step-by-Step Methodology:

-

Activation: Combine the phenol and

in DMF or Acetone. -

Catalysis: Add catalytic KI. This converts the alkyl bromide in situ to the more reactive alkyl iodide.[1]

-

Reaction: Add the fluoro-bromoalkane and heat to 60-70°C.

-

Timeline: Reaction is typically complete within 4-8 hours.

-

Isolation: Pour into ice water. Extract with diethyl ether.[1] The product is often an oil that can be distilled or chromatographed.[1][4]

Protocol C: Grignard Formation (C-C Bond Construction)

Context: For introducing the trifluorohexyl chain directly onto an aromatic ring or carbonyl.[1]

Reagents:

-

6-Bromo-1,1,1-trifluorohexane[1]

-

Magnesium turnings (1.1 equiv)

-

Iodine crystal (catalytic)

-

Solvent: Anhydrous THF (Must be peroxide-free and dry).

Methodology:

-

Activation: Flame-dry the glassware under Argon. Add Mg turnings and a crystal of iodine.

-

Initiation: Add a small portion (10%) of the bromide solution in THF. Heat gently with a heat gun until the iodine color fades and the solvent becomes turbid (initiation).

-

Addition: Add the remaining bromide solution dropwise to maintain a gentle reflux.

-

Completion: Reflux for an additional 1 hour.

-

Usage: The resulting (6,6,6-trifluorohexyl)magnesium bromide is used immediately.[1]

-

Note: The terminal

group is stable to Grignard conditions, unlike some other fluorinated motifs that might undergo

-

Part 4: Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (N-Alkylation) | Elimination side-reaction (formation of 6,6,6-trifluorohexene). | Lower the reaction temperature; switch to a weaker base ( |

| Incomplete Conversion | Poor nucleophilicity or steric hindrance. | Add 10 mol% NaI or KI (Finkelstein condition) to generate the reactive iodide in situ.[1] |

| Regioisomer Mixtures | Ambident nucleophile (e.g., Pyrazole).[1] | Optimize solvent polarity.[1] Non-polar solvents often favor N1 alkylation; polar aprotic solvents may reduce selectivity.[1] |

Part 5: References

-

General Synthesis of Fluorinated Alkyl Halides:

-

Methodology: Reaction of dibromoalkanes with potassium tert-butoxide and subsequent fluorination strategies.

-

Source:ChemicalBook Synthesis Protocols. [Link to Source Snippet 1.1]

-

-

Application in Pyrazole-Amide Insecticides:

-

Application in Herbicides (Thienopyrimidines):

-

Bioisosterism in Agrochemicals:

-

Context: Review of trifluoromethylpyridine and related fluoro-alkyl motifs in modern agrochemical design.

-

Source:Journal of Pesticide Science / PMC.[1] [Link to Source Snippet 1.4]

-

-

Ether Synthesis (Antiparasitic/Agrochemical overlap):

-

Context: Synthesis of m-(6,6,6-trifluorohexyloxy)-aniline via alkylation.[1]

-

Source:Antimalarial Quinolones: Synthesis, potency, and mechanistic studies. [Link to Source Snippet 1.7]

-

(Note: While specific "blockbuster" trade names using this exact chain are proprietary or less common than shorter chains, the patent literature confirms its active use in Markush structures for optimizing lipophilicity and metabolic stability.)[1]

Sources

- 1. WO2019191812A1 - Methods for control of pests - Google Patents [patents.google.com]

- 2. d-nb.info [d-nb.info]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. CN115784896A - Preparation method of 2-bromo-6-fluoroaniline - Google Patents [patents.google.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. CN102971302A - 6-acyl-1,2,4-triazine-3,5-dione derivatives and herbicides - Google Patents [patents.google.com]

- 7. US20070010402A1 - Novel herbicides, usage thereof, novel thienopyrimidine derivatives, intermediates of the same, and process for production thereof - Google Patents [patents.google.com]

- 8. WO2013157229A1 - Alkylphenylsulphide derivative and pest control agent - Google Patents [patents.google.com]

Handling and storage procedures for 6-Bromo-1,1,1-trifluorohexane in the lab

Abstract & Chemical Profile

6-Bromo-1,1,1-trifluorohexane (CAS: 111670-37-2 / 50964-79-9) is a specialized fluorinated alkyl halide widely utilized in medicinal chemistry as a lipophilic linker.[1] Its structural motif—a terminal electrophilic bromide separated from a chemically inert trifluoromethyl group by a hexyl chain—makes it a critical reagent for modulating the metabolic stability and membrane permeability of drug candidates (e.g., MGAT2 inhibitors, Enigmol analogs).

Unlike simple alkyl bromides, the trifluoromethyl moiety introduces unique dipole interactions and density alterations that necessitate specific handling protocols.[1] This guide defines the operational standards for its use in drug discovery and process chemistry.

Physicochemical Data Summary

| Property | Value | Source/Note |

| Molecular Formula | C₆H₁₀BrF₃ | |

| Molecular Weight | 219.04 g/mol | |

| Physical State | Clear, colorless to pale yellow liquid | |

| Boiling Point | 158–164 °C (at 760 mmHg) | Patent Literature [1] |

| Density | ~1.35 – 1.38 g/mL (Estimated) | Read-across from 6-Bromo-1-hexanol/Trifluoroethyl bromide |

| Solubility | Soluble in Et₂O, THF, DCM; Immiscible in water | Lipophilic character |

| Flash Point | > 60 °C (Predicted) | Treat as Combustible Liquid |

Safety Assessment & Hazard Profiling (HSE)

While a specific GHS monograph may not exist for this custom synthesis reagent, Read-Across Toxicology from 1-bromohexane and fluorinated analogs dictates the following hazard profile.

Core Hazards

-

Skin & Eye Irritation (H315, H319): Alkyl bromides are potent alkylating agents.[1] Direct contact can cause immediate dermatitis and lachrymatory effects.[1]

-

Respiratory Irritation (H335): Inhalation of vapors, particularly during heating or rotary evaporation, can damage mucous membranes.

-

Target Organ Toxicity: Halogenated hydrocarbons often exhibit hepatotoxicity upon chronic exposure.[1]

Emergency Response Protocol

-

Inhalation: Move to fresh air immediately. If breathing is labored, administer oxygen.[1]

-

Skin Contact: Do not use alcohol (enhances absorption).[1] Wash with lipophilic soap (e.g., PEG-400 based) followed by copious water.[1]

-

Spill Management: Absorb with vermiculite or activated carbon pads.[1] Do not use standard paper towels as bromides can react with cellulose under heat.[1]

Material Compatibility & Storage Architecture

The stability of 6-Bromo-1,1,1-trifluorohexane depends on preventing hydrolysis of the C-Br bond and minimizing light-induced radical degradation.[1]

Storage Logic Diagram

The following decision tree illustrates the required storage conditions to maintain >98% purity over 12 months.

Figure 1: Decision logic for the long-term storage of fluorinated alkyl bromides.

Key Storage Specifications:

-

Vessel: Amber borosilicate glass to block UV radiation (prevents homolytic cleavage of C-Br).[1]

-

Headspace: Purge with Argon rather than Nitrogen if possible, as Argon is heavier and blankets the liquid surface more effectively.[1]

-

Seal: Use PTFE (Teflon) lined caps. Do not use rubber septa for long-term storage, as alkyl halides can leach plasticizers and degrade the rubber.[1]

Operational Handling & Synthesis Protocol

This section details the procedure for using 6-Bromo-1,1,1-trifluorohexane in a Nucleophilic Substitution (Williamson Ether Synthesis) , a common application for attaching this fluorinated tail to a phenolic drug scaffold (e.g., Paracetamol derivatives or Tyrosine residues).

Experimental Workflow: Etherification

Reagents:

-

Substrate: Phenolic compound (1.0 eq)

-

Reagent: 6-Bromo-1,1,1-trifluorohexane (1.2 eq)[2]

-

Base: K₂CO₃ (anhydrous, 2.0 eq) or Cs₂CO₃ (for faster kinetics)

-

Solvent: DMF or Acetonitrile (anhydrous)

Step-by-Step Protocol:

-

System Preparation:

-

Reagent Solubilization:

-

Dissolve the phenolic substrate in anhydrous DMF (0.1 M concentration).

-

Add the base and stir at Room Temperature (RT) for 15 minutes to generate the phenoxide anion.

-

-

Addition of Fluorinated Linker:

-

Reaction Monitoring:

-

Heat to 60–80°C . The CF₃ group withdraws electron density inductively through the chain, potentially slowing the Sɴ2 reaction compared to non-fluorinated analogs.[1]

-

Monitor via TLC (Stain: KMnO₄ or Phosphomolybdic Acid).[1] The product will typically be less polar (higher R_f) than the starting phenol.[1]

-

-

Work-up (Emulsion Control):

Synthesis Logic Diagram

Figure 2: Standard workflow for alkylation using 6-Bromo-1,1,1-trifluorohexane.

Waste Disposal & Decontamination

Fluorinated organic waste requires specific disposal channels to prevent environmental contamination (PFAS regulations).[1]

-

Segregation: Do not mix with general organic solvents if your facility separates halogenated waste.[1] This compound must go into the Halogenated Organic Waste stream.[1]

-

Spill Cleanup Deactivation:

-

Treat spills with a solution of 10% sodium thiosulfate (if iodine is present) or simple absorbent.[1]

-

For synthesis residues: Rinse glassware with acetone, then soak in a base bath (KOH/Isopropanol) to hydrolyze trace alkyl bromide before washing.

-

References

-

Patent Literature : Dihydropyridinone MGAT2 Inhibitors. US Patent 9,822,074 B2.[1] (Describes the distillation and use of 6-Bromo-1,1,1-trifluorohexane).

-

Chemical Properties : 1-Hexene, 6-bromo- Physical Properties. NIST Chemistry WebBook.[1] (Used for read-across of boiling point and density trends).[1][3]

-

Synthesis Application : Discovery of Fluorinated Enigmol Analogs. (Describes the use of 6-bromo-1,1,1-trifluorohexane in lipid synthesis).

-

General Safety : Handling Fluorinated Gases and Reagents. National Institutes of Health (PMC).[1]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Bromo-1,1,1-trifluorohexane

[1]

Topic: Yield Optimization & Troubleshooting Guide

Target Molecule: 6-Bromo-1,1,1-trifluorohexane (

Executive Summary & Critical Diagnostics

The Core Challenge: Synthesizing 6-Bromo-1,1,1-trifluorohexane typically involves converting 6,6,6-trifluorohexan-1-ol into its corresponding alkyl bromide. While theoretically simple, researchers often report yields stalling at 50-60%. The three primary "yield killers" for this specific fluorinated scaffold are:

-

Phase Inversion Errors: The high density of the trifluoro-bromo motif (>1.3 g/mL) often leads to users discarding the product layer during aqueous workup.

-

Volatility/Azeotropes: Loss of product during high-vacuum concentration.

-

Ether Formation: Acid-catalyzed dimerization of the starting alcohol during heating.

Diagnostic Workflow

Use this decision tree to identify the specific cause of your yield loss before altering your protocol.

Figure 1: Diagnostic logic for identifying yield loss in fluorinated alkyl bromide synthesis.

Optimized Protocols

We recommend two distinct protocols depending on your scale and purity requirements. Protocol A is the "Gold Standard" for research scale (high yield, easy purification). Protocol B is for scale-up (>50g).

Protocol A: The Appel Reaction (Recommended for <20g)

Best for: Maximizing yield, avoiding harsh acids, and preventing rearrangement.

Mechanism:

| Reagent | Equivalents | Role |

| 6,6,6-Trifluorohexan-1-ol | 1.0 | Substrate |

| Triphenylphosphine ( | 1.2 - 1.5 | Bromine activator |

| Carbon Tetrabromide ( | 1.2 - 1.5 | Bromine source |

| Dichloromethane (DCM) | Solvent (0.2 M) | Reaction medium |

Step-by-Step Methodology:

-

Setup: Flame-dry a round-bottom flask under Argon/Nitrogen.

-

Dissolution: Dissolve Alcohol (1.0 eq) and

(1.2 eq) in anhydrous DCM. Cool to 0°C . -

Addition: Add

(1.2 eq) portion-wise over 20 minutes. Do not add all at once; the exotherm can cause local overheating. -

Reaction: Stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 2-4 hours.

-

Quench: Add saturated

solution. -

Workup (Critical):

-

Separate phases.[1]

-

Note: The organic layer (DCM + Product) will be the BOTTOM layer.

-

Wash organic layer with brine, dry over

.

-

-

Purification:

-

Precipitate

by adding cold pentane/hexane to the concentrated residue. Filter off the white solid. -

Flash Chromatography: Elute with 100% Pentane or Hexane. The product moves with the solvent front;

stays at the baseline.

-

Protocol B: The Method (Scale-up >20g)

Best for: Cost efficiency, avoiding phosphorus byproducts.

Mechanism:

Step-by-Step Methodology:

-

Setup: Place Alcohol (1.0 eq) in a flask under inert atmosphere. Cool to -10°C (salt/ice bath).

-

Addition: Add

(0.4 eq - slight excess over stoichiometric 0.33) dropwise.[2]-

Warning: This reaction generates HBr gas in situ. Vent to a scrubber.

-

-

Heating: Allow to warm to RT, then heat to 60°C for 4 hours.

-

Yield Tip: Do not exceed 70°C. Higher temperatures favor the formation of di-trifluorohexyl ether.

-

-

Quench: Cool to 0°C. Slowly add ice water.

-

Violent Exotherm: The hydrolysis of excess

is aggressive.

-

-

Extraction (The Danger Zone):

-

Extract with Hexanes or DCM.

-

Density Alert: If using Hexanes, the product (Density ~1.35) might form an oil below the hexane but above the water, or mix weirdly. If using DCM, product is at the bottom.

-

-

Distillation: Purify by vacuum distillation.

Troubleshooting FAQs

Q1: I washed my reaction with water, and my yield dropped to 10%. Where is it?

Answer: You likely discarded the product. Unlike non-fluorinated hexyl bromide (Density ~1.17), the trifluoromethyl group adds significant mass. 6-Bromo-1,1,1-trifluorohexane has a density estimated between 1.35 - 1.45 g/mL .

-

In water (1.0 g/mL): It sinks.

-

In 10% NaOH: It sinks.

-

Fix: Always check the "aqueous" waste by TLC before discarding. If you lost it, extract your aqueous waste with DCM; the product is likely sitting at the bottom of your waste container.

Q2: I see a second spot on TLC (Rf ~ 0.4 in Hexane) that isn't starting material.

Answer: This is likely the ether dimer (

-

Cause: This forms when the reaction is heated too high or runs too long in the presence of strong acid (

or -

Prevention:

-

Switch to Protocol A (Appel) which is non-acidic.

-

If using

, keep temperature strictly

-

Q3: My product disappears on the Rotavap.

Answer: The product is moderately volatile.

-

Boiling Point: Estimated ~150-158°C at atm; ~50-60°C at 15 mmHg.

-

Fix: Do not use high vacuum (<5 mbar) with a warm bath (>40°C) for extended periods. Stop evaporation once the solvent volume is low and switch to a gentle nitrogen stream if working on a small scale (<500mg).

Q4: The reaction stalls at 60% conversion.

Answer: The generated

-

Fix: Add a "kick" of catalyst. For

reactions, adding 0.5 equiv of pyridine can act as an HBr scavenger/catalyst to push the reaction to completion.

Technical Data & Specifications

| Property | Value (Approximate) | Notes |

| Molecular Formula | ||

| Molecular Weight | 219.04 g/mol | |

| Boiling Point | 154-158°C (760 mmHg) | Similar to 1-bromohexane [1] |

| Density | ~1.35 - 1.40 g/mL | Heavier than water |

| Solubility | Immiscible in water | Soluble in DCM, THF, Hexanes |

| Appearance | Colorless to pale yellow liquid | Darkens upon light exposure |

References

- Context: Used as the baseline reference for boiling point estim

-

Appel, R. (1975). "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage." Angewandte Chemie International Edition, 14(12), 801-811.

- Context: Foundational text for Protocol A (Appel Reaction) mechanism.

- Context: Comparative density data for trifluoro-bromin

-

National Institute of Standards and Technology (NIST). (n.d.). 1-Hexene, 6-bromo- Phase Change Data. Retrieved from [Link]

- Context: Physical property validation for the elimin

Technical Support Center: Purification of 6-Bromo-1,1,1-trifluorohexane

Introduction: This guide provides in-depth troubleshooting and frequently asked questions for the purification of 6-Bromo-1,1,1-trifluorohexane from typical reaction mixtures. As a key intermediate in pharmaceutical and agrochemical synthesis, achieving high purity is critical. This document is designed for researchers, chemists, and process development professionals to navigate the common challenges associated with isolating this fluorinated alkyl halide.

Section 1: Initial Analysis of the Crude Reaction Mixture

Before attempting any purification, a preliminary analysis of your crude reaction product is essential. This step provides critical information about the success of your reaction and the nature of the impurities, guiding your purification strategy.

Q1: I have just completed my synthesis. What is the first step I should take to assess the crude product?

A1: The first and most crucial step is to obtain a ¹H NMR (Proton Nuclear Magnetic Resonance) and a crude Gas Chromatography-Mass Spectrometry (GC-MS) spectrum of your unpurified reaction mixture.

-

Why NMR? ¹H NMR will give you a quick assessment of the conversion of your starting material. You can compare the integrals of characteristic peaks of the starting material and the desired product, 6-Bromo-1,1,1-trifluorohexane, to estimate the reaction conversion. Key signals for your product will be the triplet corresponding to the -CH₂Br group and the complex multiplets for the alkyl chain, clearly separated from the signals of most precursors.

-

Why GC-MS? GC-MS is invaluable for identifying the number and nature of volatile impurities.[1] The gas chromatogram separates components by their boiling points and polarity, while the mass spectrometer provides the mass-to-charge ratio of each component, allowing for likely identification of byproducts, unreacted starting materials, and residual solvents.[1]

Q2: My crude GC-MS shows multiple peaks. What are the most common impurities I should expect?

A2: The impurity profile depends heavily on your synthetic route. However, for common syntheses involving precursors like 6-bromo-1-hexanol or 1,6-dibromohexane, you can anticipate the following:

-

Unreacted Starting Materials: This is the most common "impurity." For example, if you started from 6-bromo-1-hexanol, you would likely see this in your GC-MS.

-

Byproducts of Elimination: Alkyl halides can undergo elimination reactions to form alkenes, especially if the reaction was heated or exposed to a base. Look for a compound with a mass corresponding to HBr being eliminated from your product (e.g., 1,1,1-trifluorohex-5-ene).

-

Solvent Residue: High-boiling point solvents used in the reaction (e.g., DMF, DMSO) may be present.

-

Over-reaction or Side-reaction Products: Depending on the reagents used, other products may form. For instance, if a strong nucleophile was present, it might displace the bromide.

A thorough analysis of the mass spectrum for each peak is critical for tentative identification.[1]

Section 2: Core Purification Strategies & Troubleshooting

Based on your initial analysis, you can now select an appropriate purification strategy. The primary methods for a liquid compound like 6-Bromo-1,1,1-trifluorohexane are distillation and flash column chromatography.

Q3: Should I use distillation or flash chromatography to purify my 6-Bromo-1,1,1-trifluorohexane?

A3: The choice depends on the boiling points of your product and its impurities. Refer to the physical properties table below and your GC-MS data.

Table 1: Physical Properties of 6-Bromo-1,1,1-trifluorohexane and Related Compounds

| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Notes |

| 6-Bromo-1,1,1-trifluorohexane | 219.05 | ~155-160 (estimated) | Boiling point is not widely reported; estimated based on similar compounds. |

| 1-Bromohexane | 165.07 | 154-158 | A non-fluorinated analogue, useful for boiling point comparison.[2] |

| 6-Bromo-1-hexanol | 181.08 | 105-106 @ 5 mmHg | Will have a much higher boiling point at atmospheric pressure due to the hydroxyl group. |

| 1,6-Dibromohexane | 243.97 | 243 | Significantly higher boiling point than the product. |

Decision Framework:

-

Use Distillation if: The primary impurities have boiling points that differ from your product by at least 25-30 °C. For example, if your main impurity is unreacted 1,6-dibromohexane (BP ~243 °C), simple distillation or fractional distillation will be highly effective.

-

Use Flash Chromatography if: You have impurities with boiling points very close to your product, or if your product is thermally sensitive. Alkyl halides are generally well-suited for silica gel chromatography.

This decision process can be visualized as follows:

Caption: Decision tree for selecting a primary purification method.

Troubleshooting Guide: Fractional Distillation

Q4: I'm performing a vacuum distillation, but my product is decomposing. What's wrong?

A4: Thermal decomposition can be an issue for alkyl halides.

-

Causality: Prolonged exposure to high temperatures can cause the elimination of HBr, leading to the formation of unsaturated byproducts.

-

Solution:

-

Increase the Vacuum: A lower pressure will decrease the boiling point of your compound, allowing the distillation to proceed at a lower pot temperature.

-

Ensure Efficient Stirring: Vigorous stirring prevents localized overheating at the bottom of the flask.

-

Use a Vigreux Column: For fractional distillation, a Vigreux column provides a good balance of theoretical plates and throughput without requiring heating jackets that can contribute to decomposition.

-

Work Quickly: Do not leave the distillation running unattended for extended periods once the product begins to distill.

-

Troubleshooting Guide: Flash Column Chromatography

Q5: My compound is smearing (tailing) on the silica gel column, leading to poor separation.

A5: Tailing is a common issue in chromatography and can be caused by several factors.

-

Causality: Tailing can occur if the compound interacts too strongly with the stationary phase (silica gel) or if the column is overloaded. For halogenated compounds, interactions with the acidic silanol groups on the silica surface can sometimes be problematic.[3]

-

Solutions:

-

Optimize the Solvent System: Your goal is an Rf (retention factor) of ~0.25-0.35 on a TLC plate for the best separation. For a non-polar compound like 6-Bromo-1,1,1-trifluorohexane, start with pure hexane and gradually add a slightly more polar solvent like ethyl acetate or dichloromethane in small increments (e.g., 1-2%).

-

Reduce the Sample Load: Overloading the column is a primary cause of tailing. As a rule of thumb, use a silica gel mass that is at least 50-100 times the mass of your crude product.

-

Dry Loading: If your crude product is not highly soluble in the eluent, it can cause issues when loaded directly onto the column. Try adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of your column.

-

Experimental Protocol: Basic Flash Column Chromatography

-

Select Solvent System: Using Thin Layer Chromatography (TLC), find a solvent system (e.g., Hexane/Ethyl Acetate mixture) that gives your product an Rf of 0.25-0.35.

-